![molecular formula C11H21NO6 B14494947 N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide CAS No. 63573-30-8](/img/structure/B14494947.png)
N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide typically involves the reaction of acetamide with formaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an aqueous solution, followed by purification steps that include evaporation under reduced pressure and recrystallization from solvents like acetone and diethyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(hydroxymethyl)acetamide: A simpler analog with similar functional groups but lacking the trimethoxyoxan ring.
Acetamidomethanol: Another related compound with a hydroxymethyl group attached to an acetamide moiety.
Uniqueness
N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide is unique due to its complex structure, which includes multiple functional groups and a trimethoxyoxan ring
Properties
CAS No. |
63573-30-8 |
|---|---|
Molecular Formula |
C11H21NO6 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C11H21NO6/c1-6(14)12-8-10(16-3)9(15-2)7(5-13)18-11(8)17-4/h7-11,13H,5H2,1-4H3,(H,12,14) |
InChI Key |
UENBKIBBXMYQCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


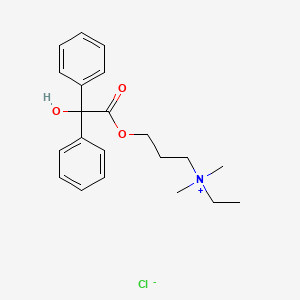
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)
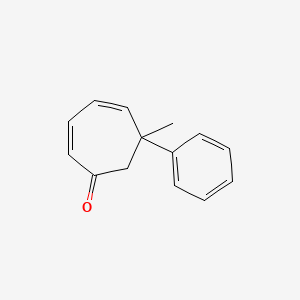

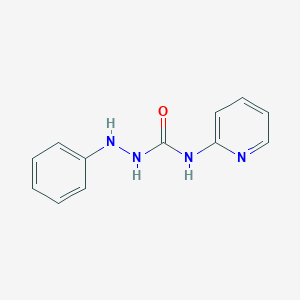
acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)

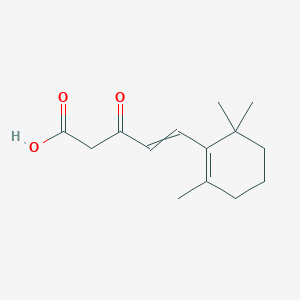
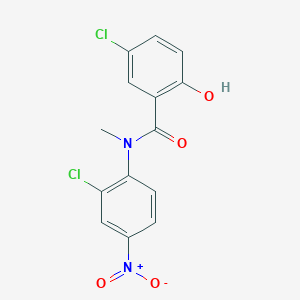
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
